physical properties of (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol
physical properties of (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol
An In-depth Technical Guide to the Physical Properties of (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol
Abstract
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol, a prominent chiral amino alcohol, serves as a critical building block in asymmetric synthesis. Its utility, particularly in the preparation of chiral catalysts and as an intermediate for active pharmaceutical ingredients (APIs), is well-established. This guide provides a comprehensive examination of the core physical properties of this compound. The methodologies for determining these properties are detailed, emphasizing the principles of analytical integrity and reproducibility essential for research and drug development professionals. The discussion extends beyond mere data presentation to include the scientific rationale behind the experimental choices, ensuring a deeper understanding of the material's characteristics.
Introduction and Compound Identity
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol is a non-heterocyclic, chiral amino alcohol. Its structural rigidity, conferred by the gem-diphenyl and tert-butyl groups, combined with the stereodefined amino alcohol moiety, makes it a valuable asset in stereoselective transformations.
Key Identifiers:
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Chemical Name: (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol[1]
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Synonym: (2S)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol[2]
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CAS Number: 144054-70-6[3]
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Molecular Weight: 269.38 g/mol [1] (often cited as 269.39 g/mol )[2][3]
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Exact Mass: 269.17800[1]
This compound's significance lies in its ability to act as a chiral auxiliary or precursor, where its specific stereochemistry directs the formation of a desired enantiomer in a subsequent product, a crucial requirement in modern drug development.
Core Physical Properties: A Quantitative Overview
The physical properties of a compound are foundational to its application, dictating storage conditions, solvent selection for reactions and purification, and methods for identity confirmation. The key physical data for (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol are summarized below.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 134-137 °C | [1] |
| 132.0 to 136.0 °C | ||
| Specific Optical Rotation | -144 to -150 deg (c=0.4, EtOH) | [4] |
| Purity (Typical) | >98.0% (HPLC) | [4] |
| Boiling Point (Predicted) | 431.0 ± 40.0 °C | [1] |
| Density (Predicted) | 1.061 ± 0.06 g/cm³ | [1] |
| Flash Point | 214.5 °C | [1][2] |
Experimental Methodologies and Rationale
This section details the standard protocols for verifying the physical properties outlined above. The rationale behind each method underscores a commitment to producing reliable and reproducible data.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, while a broad or depressed range can indicate the presence of impurities.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, crystalline (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol is finely powdered. A capillary tube (sealed at one end) is tapped on the powder to pack a small sample (2-3 mm high) into the bottom.
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Instrumentation: The packed capillary is placed in a calibrated melting point apparatus.
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Measurement: The temperature is increased rapidly to about 15-20 °C below the expected melting point (approx. 115 °C). The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
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Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.
Causality and Integrity: A slow heating rate near the melting point is crucial for accuracy. It allows the temperature of the heating block and the sample to remain in equilibrium, preventing an overestimation of the melting temperature. The protocol's integrity is validated by periodic calibration of the apparatus with certified standards (e.g., caffeine, vanillin).
Caption: Workflow for Melting Point Determination.
Optical Rotation Measurement
As a chiral molecule, the direction and magnitude of plane-polarized light rotation is a defining characteristic, confirming the enantiomeric identity ((S)-enantiomer) and providing an estimate of enantiomeric purity. The specific rotation, [α], is a standardized value.[5]
Protocol: Polarimetry
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Solution Preparation: Accurately weigh a sample of the compound (e.g., 40.0 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 10.0 mL of Ethanol). The choice of solvent is critical as it can influence the rotation; here, ethanol is specified in the literature.[4] The concentration (c) is calculated in g/mL.
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Instrumentation: A polarimeter is turned on and allowed to stabilize. The measurement is typically performed using the sodium D-line (589 nm) at a controlled temperature (e.g., 20 °C).
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Blank Measurement: The polarimeter cell (of a known path length, l, in decimeters) is filled with the pure solvent (ethanol) and a blank reading is taken to zero the instrument.
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Sample Measurement: The cell is rinsed and filled with the prepared sample solution. The observed rotation (α) is measured.
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Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l)
Causality and Integrity: The specific rotation is an intrinsic property, but its measured value depends on experimental parameters.[5] Stating the concentration, solvent, temperature, and wavelength is mandatory for reproducibility. For instance, the value of -144 to -150 deg is specifically tied to a concentration of 0.4 g/100mL (or 0.004 g/mL) in ethanol.[4] The system is validated by measuring a certified chiral standard (e.g., sucrose solution) to confirm instrument accuracy.
Caption: Conceptual Diagram of a Polarimeter.
Spectroscopic Characterization
Spectroscopy provides irrefutable evidence of a molecule's structure and the functional groups present.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected Characteristic Absorptions:
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O-H Stretch: A broad band around 3300-3500 cm⁻¹ (from the alcohol group).
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N-H Stretch: A medium to weak band around 3300-3400 cm⁻¹ (from the amine group), often appearing on the shoulder of the O-H band.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ (from the phenyl rings).
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C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (from the tert-butyl and other sp³ carbons).
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C=C Stretch (Aromatic): Overtones/combinations in the 1600-2000 cm⁻¹ region and primary stretching bands around 1450-1600 cm⁻¹.
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C-O Stretch: A strong band in the 1050-1200 cm⁻¹ region.
Protocol: Attenuated Total Reflectance (ATR-FTIR)
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Instrument Preparation: An FTIR spectrometer with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum is collected to account for atmospheric CO₂ and H₂O.
-
Sample Application: A small amount of the solid powder is placed directly onto the ATR crystal.
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Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then scanned and recorded.
-
Cleaning: The crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Causality and Integrity: ATR is a modern, rapid technique that requires minimal sample preparation compared to traditional KBr pellets, reducing the risk of sample contamination or degradation.[6] The presence of the expected absorption bands provides a high-confidence structural fingerprint, confirming the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. While specific spectral data was not found in the initial search, a predicted spectrum can be inferred from the structure.
Predicted ¹H NMR Chemical Shifts:
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Phenyl Protons (C₆H₅)₂: Multiplets in the range of ~7.2-7.6 ppm.
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Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.
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Amine Protons (-NH₂): A broad singlet, also variable.
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Methine Proton (-CH(NH₂)-): A singlet or doublet (depending on coupling to NH₂) around ~3.0-4.0 ppm.
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Tert-butyl Protons (-C(CH₃)₃): A sharp singlet around ~0.9-1.2 ppm, integrating to 9 protons.
Predicted ¹³C NMR Chemical Shifts:
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Phenyl Carbons: Multiple signals between ~125-150 ppm.
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Quaternary Carbon (-C(OH)(Ph)₂): Signal around ~75-85 ppm.
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Methine Carbon (-CH(NH₂)-): Signal around ~60-70 ppm.
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Quaternary Carbon (-C(CH₃)₃): Signal around ~30-40 ppm.
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Tert-butyl Carbons (-C(CH₃)₃): Signal around ~25-30 ppm.
Protocol: ¹H NMR Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Tuning and Shimming: The instrument is tuned to the appropriate frequency, and the magnetic field is shimmed to optimize homogeneity.
-
Data Acquisition: A standard ¹H pulse sequence is run to acquire the Free Induction Decay (FID), which is then Fourier transformed to produce the spectrum.
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Processing: The spectrum is phase-corrected, baseline-corrected, and referenced (e.g., to TMS at 0 ppm).
Causality and Integrity: The choice of deuterated solvent is crucial; CDCl₃ is common for many organic molecules, but DMSO-d₆ can be better for resolving exchangeable protons like -OH and -NH₂.[7] The structural assignment must be self-consistent, with integration values matching the number of protons and splitting patterns corresponding to adjacent nuclei.
Solubility Profile
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Polarity: The molecule possesses both polar (amino and hydroxyl groups) and nonpolar (two phenyl rings, tert-butyl group) regions.
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Solubility in Organic Solvents: It is expected to be soluble in a range of common organic solvents such as chloroform, dichloromethane, ethyl acetate, and alcohols (like ethanol and methanol).[4]
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Solubility in Water: Due to the large hydrophobic surface area, its solubility in water is expected to be low.[8] The presence of the amino group means its solubility will be pH-dependent, increasing in acidic aqueous solutions due to the formation of the protonated ammonium salt.
Protocol: Qualitative Solubility Test
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Add ~10 mg of the compound to a test tube.
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Add 1 mL of the test solvent (e.g., water, ethanol, toluene).
-
Agitate the mixture at a controlled temperature (e.g., 25 °C).
-
Visually observe if the solid dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble."
Conclusion
The are well-defined and can be reliably characterized using standard laboratory techniques. Its identity and purity are best confirmed by a combination of melting point analysis, specific optical rotation, and spectroscopic methods (FTIR and NMR). This guide provides the foundational data and validated protocols necessary for researchers and developers to confidently handle, utilize, and quality-control this essential chiral building block in their synthetic endeavors.
References
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Chembuy. (n.d.). (S)-(-)-2-Amino-3, 3-dimethyl-1, 1-diphenyl-1-butanol, min 98% (HPLC), 1 gram. Retrieved from [Link]
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NIST. (n.d.). (S)-(+)-2-Amino-3-methyl-1-butanol. NIST Chemistry WebBook. Retrieved from [Link]
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DiVA Portal. (2006). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
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MDPI. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]
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PureSynth. (n.d.). (S)-(-)-2-Amino-33-Dimethyl-11-Diphenyl-1-Butanol 98.0%(HPLC). Retrieved from [Link]
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Chem-Impex. (n.d.). (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. Retrieved from [Link]
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Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
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ACS Publications. (2015). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Retrieved from [Link]
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MDPI. (2019). An Enantioselective Potentiometric Sensor for 2-Amino-1-Butanol Based on Chiral Porous Organic Cage CC3-R. Retrieved from [Link]
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MDPI. (2021). Synthesis, Optical and Electrical Characterization of Amino-alcohol Based Sol-gel Hybrid Materials. Retrieved from [Link]
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NIH Public Access. (2011). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Butanol (CAS 71-36-3). Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3,3-dimethylbutan-1-ol. Retrieved from [Link]
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ResearchGate. (2017). IR spectra of B2O3, 2-amino-1-butanol and BBRTIL. Retrieved from [Link]
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ProQuest. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
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